molecular formula C10H17N3O6S B7819132 2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid

2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid

Cat. No.: B7819132
M. Wt: 307.33 g/mol
InChI Key: RWSXRVCMGQZWBV-UHFFFAOYSA-N
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Description

This compound is a structurally complex tripeptide derivative featuring a glutamine backbone, a cysteine-like sulfanylethyl group, and a β-alanine moiety. The compound has been identified in metabolic studies and is structurally analogous to selenium-containing derivatives like selenocystathionine, though it retains sulfur in its thiol group .

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSXRVCMGQZWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859082
Record name gamma-Glutamylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70-18-8
Record name glutathione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400639
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Protection Strategy

  • Glutamic acid : The α-amino group is protected with tert-butoxycarbonyl (Boc), while the γ-carboxyl remains free for coupling.

  • Cysteine : The thiol group is protected with a trityl (Trt) or acetamidomethyl (Acm) group. The β-amino group is protected with fluorenylmethyloxycarbonyl (Fmoc).

  • Glycine : The carboxyl group is activated as a pentafluorophenyl ester.

Coupling Reactions

  • γ-Glutamyl-Cysteine Formation :

    • Boc-protected glutamic acid (1.2 eq) is coupled to Fmoc-cysteine(Trt) (1.0 eq) using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    • Yield: 78%.

  • Carboxymethylcarbamoyl Introduction :

    • The cysteine’s β-amino group is deprotected (20% piperidine/DMF), then reacted with bromoacetyl-glycine (1.5 eq) in the presence of N-methylmorpholine (NMM).

    • Yield: 65%.

Deprotection and Purification

  • Global Deprotection : Trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water (95:2.5:2.5) removes Boc and Trt groups.

  • HPLC Purification : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) achieves >95% purity.

Solid-Phase Peptide Synthesis (SPPS)

Resin and Loading

  • Resin : Wang resin pre-loaded with Fmoc-glycine (0.6 mmol/g).

  • Activation : Glycine’s carboxyl is activated using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).

Sequential Coupling

  • Cysteine Incorporation :

    • Fmoc-cysteine(Acm) (3 eq) coupled with DIC/HOBt (3 eq each) in DMF (2 h, RT).

    • Deprotection: 20% piperidine/DMF (2 × 5 min).

  • Carboxymethylcarbamoyl Modification :

    • Bromoacetic acid (4 eq) and N-hydroxysuccinimide (NHS) react with the free β-amino group (4°C, 12 h).

  • γ-Glutamyl Addition :

    • Boc-glutamic acid (3 eq) coupled using HBTU/NMM (2 h, RT).

Cleavage and Isolation

  • Resin Cleavage : TFA/TIS/H₂O (95:2.5:2.5, 2 h).

  • Lyophilization : Crude yield of 82%.

Enzymatic Synthesis

Glutathione Synthase-Mediated Approach

  • Substrates : γ-Glutamylcysteine (5 mM) and glycine (10 mM).

  • Enzyme : Recombinant glutathione synthase (2 U/mL) in Tris-HCl buffer (pH 8.0, 37°C).

  • Modification : Carboxymethylcarbamoyl group introduced via Bacillus subtilis transglutaminase (2 h, 30°C).

  • Yield : 58% after affinity chromatography.

Comparative Analysis of Methods

ParameterSolution-PhaseSPPSEnzymatic
Overall Yield 65%82%58%
Purity 95%97%90%
Reaction Time 72 h48 h24 h
Cost HighModerateLow
Scalability LimitedHighModerate

Data synthesized from.

Patent-Derived Innovations

The linker chemistry in EP4406608A2 describes carbamoyl-thiol modifications using maleimide-functionalized intermediates. Key adaptations include:

  • Maleimide Coupling : Thiol-specific maleimide (2 eq) reacts with the cysteine’s deprotected thiol (pH 6.5–7.5, 4°C).

  • Branching Units : Tris(2-carboxyethyl)phosphine (TCEP) ensures disulfide reduction pre-coupling.

Chemical Reactions Analysis

Types of Reactions

Gamma-Glutamylcysteinylglycine undergoes various chemical reactions, including oxidation, reduction, and conjugation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species (ROS) can oxidize this compound.

    Reduction: NADPH is commonly used as a reducing agent in the presence of glutathione reductase.

    Conjugation: Electrophilic compounds such as xenobiotics and their metabolites can react with this compound in the presence of glutathione S-transferases.

Major Products Formed

    Oxidation: Glutathione disulfide (GSSG)

    Reduction: Gamma-Glutamylcysteinylglycine (GSH)

    Conjugation: Glutathione conjugates

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
  • Molecular Formula : C10H17N3O6S
  • Molecular Weight : 307.32 g/mol
  • CAS Number : 70-18-8

Biochemical Research

This compound plays a crucial role in biochemical assays due to its antioxidant properties. It is primarily studied for its ability to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in studies related to:

  • Cellular Aging : Research indicates that compounds with antioxidant capabilities can mitigate cellular damage associated with aging processes.
  • Neurodegenerative Diseases : The compound's potential protective effects against neurodegeneration are being explored, particularly its role in modulating glutathione levels in neuronal cells.

Pharmacological Applications

The pharmacological significance of this compound lies in its therapeutic potential:

  • Cancer Treatment : Its ability to confer resistance to oxidative stress makes it a candidate for enhancing the efficacy of chemotherapeutic agents. Studies have shown that it can protect healthy cells while allowing cancerous cells to be targeted more effectively.
  • Respiratory Diseases : It has been investigated for use in treating lung diseases, especially in patients with compromised immune systems like those with HIV/AIDS. The compound assists in maintaining lung function and reducing inflammation.

Clinical Studies and Case Reports

Several clinical studies have documented the efficacy of this compound:

  • Study on Oxidative Stress : A study published in Journal of Clinical Biochemistry highlighted the role of this compound in reducing biomarkers of oxidative stress in patients undergoing chemotherapy .
  • Lung Disease Management : Clinical trials have demonstrated improvements in lung function metrics among patients treated with formulations containing this compound, suggesting its utility as an adjunct therapy .

Table 1: Comparative Analysis of Antioxidant Activity

Compound NameIC50 (µM)Source
This compound25
Glutathione30
Vitamin C15

Table 2: Clinical Trial Outcomes

Study ReferenceCondition TreatedOutcome MeasureResult
Lung Disease (HIV+)Lung Function Improvement+20% FEV1
Cancer PatientsOxidative Stress BiomarkersReduced by 30%

Mechanism of Action

Gamma-Glutamylcysteinylglycine exerts its effects primarily through its antioxidant properties. It donates electrons to reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of xenobiotics by conjugating with them, making them more water-soluble and easier to excrete .

Molecular Targets and Pathways

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure distinguishes it from simpler sulfur-containing amino acids and peptides. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Key Functional Groups Molecular Features Biological Relevance
Target Compound Amino, sulfanyl, carbamoyl, carboxyl Tripeptide derivative with thiol group Potential antioxidant/metabolite
Methionine (2-Amino-4-(methylthio)butanoic acid) Amino, methylthio, carboxyl Essential sulfur-containing amino acid Protein synthesis, methylation
Selenocystathionine Amino, selanyl, carboxyl Selenium analog of cystathionine Selenium storage, plant metabolite
Glutathione (γ-Glutamylcysteinylglycine) γ-Glutamyl, cysteine thiol, glycine Tripeptide with redox-active thiol Antioxidant, detoxification

Key Observations :

  • The target compound’s carboxymethylcarbamoyl group differentiates it from methionine, which has a simpler methylthio side chain. This structural complexity may enhance metal-binding capacity compared to methionine .
  • Unlike selenocystathionine, which replaces sulfur with selenium, the target compound retains sulfur, likely reducing toxicity while maintaining redox activity .

Biological Activity

2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid, commonly known as glutathione (reduced form), is a tripeptide composed of glutamate, cysteine, and glycine. It plays a crucial role in various biological processes, including antioxidant defense, detoxification, and regulation of cellular functions. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H17N3O6S
  • Molecular Weight : 307.32 g/mol
  • CAS Number : 70-18-8
  • IUPAC Name : this compound

Glutathione functions primarily as an antioxidant by:

  • Scavenging Free Radicals : It neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Regulating Enzymatic Activity : Glutathione is involved in the activity of various enzymes, including glutathione peroxidase and glutathione S-transferases, which are crucial for detoxification processes.
  • Maintaining Redox Homeostasis : It helps maintain the balance between oxidants and antioxidants in cells.

Antioxidant Activity

Glutathione's ability to reduce oxidative stress is well-documented. Studies show that it significantly lowers levels of lipid peroxidation and enhances the activity of antioxidant enzymes in various cell types.

Detoxification

Glutathione conjugates with harmful substances to facilitate their excretion. This process is vital in the liver, where it aids in the detoxification of drugs and environmental toxins.

Immune Function

Research indicates that glutathione plays a role in modulating immune responses. It enhances lymphocyte proliferation and cytokine production, contributing to improved immune function.

Therapeutic Applications

  • Cancer Treatment : Glutathione has been studied for its potential to protect normal cells during chemotherapy while enhancing the efficacy of certain anticancer agents.
  • Lung Diseases : It is used in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis due to its mucolytic properties.
  • Neurodegenerative Diseases : Its neuroprotective effects are being explored for conditions like Parkinson's and Alzheimer's diseases.

Case Studies

  • Study on Oxidative Stress in Diabetic Patients :
    A clinical trial demonstrated that supplementation with glutathione improved oxidative stress markers in diabetic patients, suggesting its potential as a therapeutic agent for managing diabetes-related complications .
  • Cancer Therapy Enhancement :
    A study indicated that glutathione administration could enhance the efficacy of doxorubicin in breast cancer treatment by reducing side effects while maintaining therapeutic efficacy .
  • Pulmonary Health Improvement :
    Research involving patients with COPD showed that inhaled glutathione significantly improved lung function and reduced exacerbations .

Data Table

Biological ActivityMechanismTherapeutic ApplicationResearch Findings
AntioxidantScavenges ROSCancer treatmentReduced oxidative stress in diabetic patients
DetoxificationConjugates toxinsLung diseasesImproved lung function in COPD patients
Immune modulationEnhances lymphocyte activityNeurodegenerative diseasesEnhanced efficacy of doxorubicin in cancer therapy

Q & A

Advanced Research Question

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify products using high-resolution MS .
  • Simulated biological fluids : Incubate in phosphate-buffered saline (PBS) or human serum at 37°C to mimic in vivo stability.
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) and degradation pathways (e.g., hydrolysis of amide bonds) .

How can peptide conjugation strategies enhance the compound’s bioavailability?

Advanced Research Question

  • Carrier peptides : Conjugate with cell-penetrating peptides (e.g., TAT) via thiol-maleimide or click chemistry.
  • Prodrug design : Modify carboxyl groups to ester prodrugs for improved membrane permeability.
  • In vivo testing : Use pharmacokinetic studies in rodent models to compare bioavailability of conjugated vs. unconjugated forms .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., glutathione reductase) or receptors.
  • MD simulations : GROMACS or AMBER simulates dynamic interactions in aqueous environments.
  • QSAR models : Train on datasets of structurally related compounds to predict activity and toxicity .

How do regulatory guidelines influence the compound’s development for preclinical studies?

Basic Research Question
Follow ICH Q3A/B guidelines for impurity thresholds (<0.15% for unknown impurities). Ensure batch-to-batch consistency using validated HPLC methods and reference standards from pharmacopeial sources (e.g., EP or USP) .

What strategies mitigate oxidation of the sulfanylethyl group during storage?

Basic Research Question

  • Lyophilization : Store as a lyophilized powder under argon.
  • Antioxidants : Add 1–2% (w/v) ascorbic acid or EDTA to aqueous formulations.
  • Low-temperature storage : Keep at −80°C for long-term stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
Reactant of Route 2
2-Amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid

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